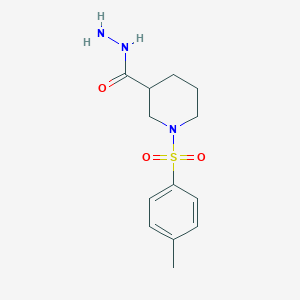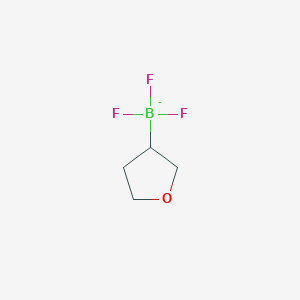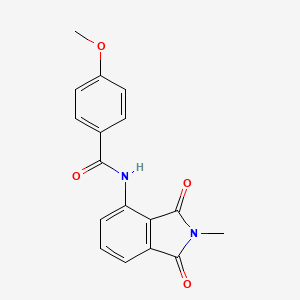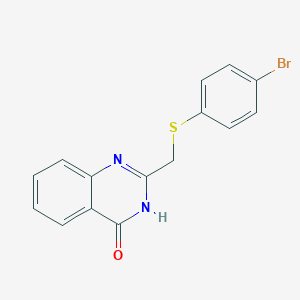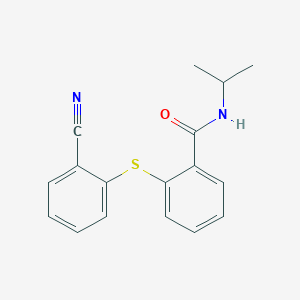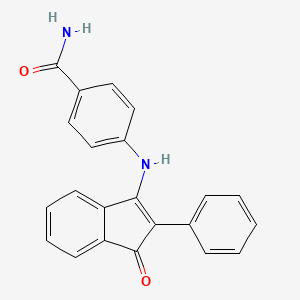
4-((1-Oxo-2-phenylinden-3-YL)amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), and elemental analysis were used to confirm the structure of sulphonamide derivatives . Similarly, FT-IR, NMR, and elemental analysis characterized the α-ketoamide derivatives . The novel benzamide derivatives were characterized by IR, 1H NMR, 13C NMR, mass spectrometry, and single-crystal X-ray analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these benzamide derivatives are diverse. The reaction between isatin derivatives and sulphadimidine led to the formation of sulphonamide derivatives with potential anti-HIV activity . The ring opening of N-acylisatin followed by coupling with amino acid esters using OxymaPure/DIC was the key step in synthesizing α-ketoamide derivatives . The multicomponent synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives involved the reaction of unsymmetrical thioureas with amines and methyl bromoacetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were explored through various studies. The anti-HIV activity of sulphonamide derivatives was tested against HIV-1 and HIV-2 strains, with some derivatives showing significant activity . The α-ketoamide derivatives were synthesized with excellent yield and purity, indicating their potential for further biological applications . The (4-oxothiazolidine-2-ylidene)benzamide derivatives were characterized by their crystal structures, providing insights into their potential applications .
科学的研究の応用
Synthesis and Biological Evaluation
A study by Saeed et al. (2015) highlighted the synthesis of different substituted benzamides, showcasing their potential biological applications. These compounds were screened against various human recombinant enzymes, demonstrating a basis for further applications in medicinal chemistry, particularly in targeting nucleotide protein targets (Saeed et al., 2015).
Antimicrobial Activity
Zadrazilova et al. (2015) assessed the bactericidal activity of substituted benzamides against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as bactericidal agents. The study showcases the importance of these compounds in addressing antibiotic resistance (Zadrazilova et al., 2015).
Antioxidant Activity
The electrochemical oxidation of amino-substituted benzamides, studied by Jovanović et al. (2020), highlights their potential as powerful antioxidants, which is crucial for understanding their free radical scavenging activity. This research underscores the relevance of these compounds in antioxidant studies (Jovanović et al., 2020).
Photoelectron Spectroscopy and Luminescence
Srivastava et al. (2017) detailed the synthesis of pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties. Their findings contribute to the understanding of the optical properties of such compounds, which can be applied in materials science for the development of new luminescent materials (Srivastava et al., 2017).
特性
IUPAC Name |
4-[(3-oxo-2-phenylinden-1-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c23-22(26)15-10-12-16(13-11-15)24-20-17-8-4-5-9-18(17)21(25)19(20)14-6-2-1-3-7-14/h1-13,24H,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUHRHXUFNGPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

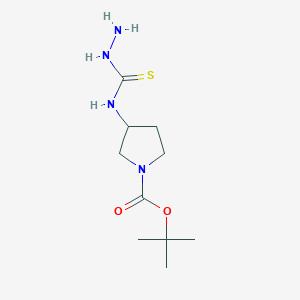
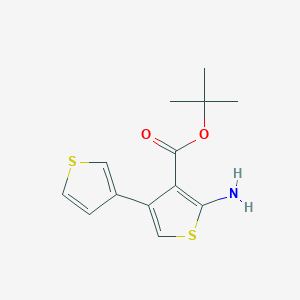
![9-(2-Furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2528803.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2528804.png)
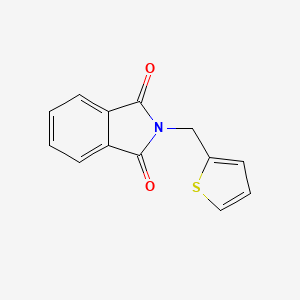

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2528809.png)
